7'-Hydroxy ABA

ABA signaling Seed dormancy Germination assay

Standard ABA application often fully inhibits germination, precluding subsequent developmental assays. 7'-Hydroxy ABA (CAS 91897-25-5) addresses this by delivering selective, partial ABA-like activity. • Retains 10-40% germination-inhibiting potency vs. ABA-enables dormancy studies with viable seedlings • Upregulates LEA genes without activating PKABA1, ideal for drought-tolerance pathway dissection • Serves as mid-range positive control in aleurone assays (ABA > 7'-OH ABA > phaseic acid) • Does not inhibit CYP707A3, preserving endogenous ABA metabolic flux in vivo Supplied as solid; available in research quantities with global shipping.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 91897-25-5
Cat. No. B15141884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Hydroxy ABA
CAS91897-25-5
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O
InChIInChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1
InChIKeyZGHRCSAIMSBFLK-IQSISOBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7'-Hydroxy ABA: A Selective ABA Metabolite


7'-Hydroxy ABA (7'-OH ABA; CAS 91897-25-5) is a naturally occurring, minor oxidative catabolite of the plant hormone (+)-abscisic acid (ABA), formed through hydroxylation of the 7'-methyl group of the ABA ring [1]. It functions as a partially active hormone that retains selective ABA‑like responses while lacking others, thereby enabling fine‑tuned dissection of plant signaling pathways [2]. Unlike the more abundant ABA metabolites phaseic acid (PA) and dihydrophaseic acid (DPA), 7'-hydroxy ABA is generated via a minor metabolic branch and exhibits a distinct potency and selectivity profile across different ABA‑responsive assays [3].

Naturally occurring ABA metabolite with partial agonist profile
Retains germination-inhibitory activity unlike other ABA catabolites
Differential gene induction (LEA without PKABA1) for pathway dissection

Why 7'-Hydroxy ABA Cannot Be Substituted


ABA metabolites such as phaseic acid (PA), dihydrophaseic acid (DPA), 8'-hydroxy ABA, and 7'-hydroxy ABA are not functionally interchangeable. Despite sharing the ABA carbon skeleton, each metabolite displays a distinct activity spectrum across different ABA‑regulated processes—ranging from germination inhibition to gene induction—and in distinct species [1]. For example, 8'-hydroxy ABA and PA are active inducers of certain ABA‑responsive genes but lack germination inhibitory activity, whereas 7'-hydroxy ABA is the sole natural ABA metabolite that retains significant germination‑inhibiting potency [2]. Furthermore, the stereochemical and substitution requirements for receptor engagement and enzyme binding differ markedly among these in‑class compounds [3]. Consequently, substituting 7'-hydroxy ABA with a generic “ABA metabolite” will not reproduce the same biological outcome and may lead to misinterpretation of experimental results.

Phaseic acid (PA)
May not reproduce germination inhibition endpoints; activity profile differs significantly
Dihydrophaseic acid (DPA)
Lacks germination-inhibitory activity; LEA induction context may differ
8'-Hydroxy ABA
Induces LEA but lacks germination inhibition; receptor engagement selectivity may not transfer

7'-Hydroxy ABA: Comparative Evidence


Partial Agonist in Wheat Germination

In wheat embryo germination inhibition assays, 7'-hydroxy ABA demonstrates 10–40% of the activity of the parent hormone (+)-ABA, whereas the major catabolites 8'-hydroxy ABA and phaseic acid show no significant activity [1]. This partial agonist profile is unique among natural ABA metabolites and allows investigation of ABA‑dependent germination control without fully arresting development [1].

Germination Inhibition
Head-to-head
10–40% of (+)-ABA
Partial agonist; avoids complete germination arrest for phenotyping
Wheat embryo assay; optically pure enantiomers
ABA signaling Seed dormancy Germination assay

LEA Gene Induction Without PKABA1

7'-Hydroxy ABA strongly induces the ABA‑responsive late embryogenesis abundant (LEA) group 3 gene in wheat seedling roots, similar to 8'-hydroxy ABA and phaseic acid. However, it fails to induce the ABA‑responsive protein kinase PKABA1 mRNA, whereas ABA itself induces both [1]. This differential gene induction profile highlights a selectivity in ABA signal transduction that is not recapitulated by ABA or other metabolites.

Gene Induction Selectivity
Head-to-head
7'-OH ABA LEA +
PKABA1 −
ABA LEA +
PKABA1 +
Supports LEA-selective signaling studies without PKABA1 activation
Wheat seedling roots; Northern blot
Gene expression ABA signaling LEA proteins

Mid-Potency in α-Amylase Inhibition

In barley aleurone layers, 7'-hydroxy ABA reverses GA₃‑stimulated α‑amylase activity with intermediate potency: ABA is the most active, followed by 7'-hydroxy ABA, and phaseic acid is the least active [1]. The precise potency ranking is consistent across optically pure enantiomers, confirming that the 7'-hydroxyl substitution reduces but does not eliminate ABA‑like activity in this system.

α-Amylase Inhibition
Head-to-head
ABA > 7'-Hydroxy ABA > Phaseic acid
Mid-potency control for dose-response curve validation
Barley aleurone layers; optically active
α-Amylase inhibition Barley aleurone ABA analogs

Weak CYP707A3 Inhibition

(+)-7'-Hydroxy ABA is not a potent inhibitor of Arabidopsis ABA 8'-hydroxylase (CYP707A3), in contrast to several synthetic ABA analogs that strongly inhibit this enzyme [1]. For instance, structural analogs 1'-deoxy-7'-hydroxy ABA and 7'-oxo ABA inhibit CYP707A3 by 63% and 24%, respectively, at 0.05 mM [2]. The weak inhibition by 7'-hydroxy ABA is attributed to local polarity at C-7' rather than steric hindrance, underscoring its specificity as a metabolite rather than a synthetic inhibitor [1].

CYP707A3 Inhibition
Cross-study
Enzyme inhibition assay
Not a potent inhibitor; does not interfere with ABA catabolic pathway
Recombinant CYP707A3; 63% inhibition by 1'-deoxy analog
ABA catabolism CYP707A3 Enzyme inhibition

7'-Hydroxy ABA Research Applications


Seed Germination Without Complete Arrest

When complete inhibition of seed germination by ABA would preclude subsequent developmental assays, 7'-hydroxy ABA serves as an ideal alternative. Its 10–40% residual germination inhibitory activity in wheat [1] allows researchers to study ABA‑dependent dormancy mechanisms while permitting sufficient germination for later phenotyping or gene expression analyses.

Selective LEA Induction Without PKABA1

Investigators seeking to specifically upregulate late embryogenesis abundant (LEA) genes without concurrently activating protein kinase PKABA1 signaling can employ 7'-hydroxy ABA [1]. This selectivity is particularly valuable in dissecting ABA signal transduction networks and in engineering drought tolerance traits that rely solely on LEA protein accumulation.

Mid-Potency α-Amylase Assay Control

In barley aleurone systems used to screen ABA analogs or mutants, 7'-hydroxy ABA provides a mid‑range positive control (activity ranking: ABA > 7'-hydroxy ABA > phaseic acid) [2]. This positioning helps establish dose‑response curves and validates assay sensitivity without the saturation effects of full‑strength ABA.

ABA Catabolism Probe Without Feedback

Because 7'-hydroxy ABA does not potently inhibit CYP707A3, the major ABA 8'-hydroxylase [3], it can be used to trace ABA metabolic flux or to study the role of minor ABA metabolites in stress physiology without artificially altering ABA degradation rates. This is critical for in vivo studies where maintaining normal ABA homeostasis is essential.

Application
Selection Property
Validation Focus
Seed germination without complete arrest
Partial germination inhibition
Dormancy mechanism and phenotyping assays
Selective LEA induction without PKABA1
Differential gene induction profile
LEA protein accumulation signaling pathways
Mid-potency α-amylase assay control
Intermediate α-amylase inhibition ranking
Dose-response curve and assay sensitivity
ABA catabolism probe without feedback
Weak CYP707A3 inhibition
ABA metabolic flux and homeostasis in vivo

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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